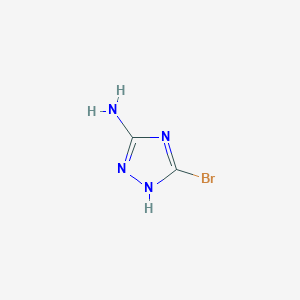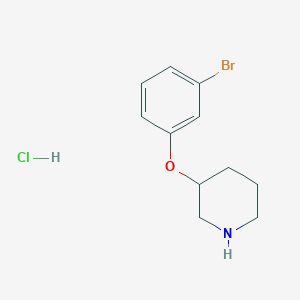![molecular formula C9H15N3S B1439232 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 885699-33-2](/img/structure/B1439232.png)
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine
Vue d'ensemble
Description
1-(4-Methyl-1,3-thiazol-2-yl)methylpiperazine, commonly referred to as MTMP, is a synthetic compound used in a variety of laboratory experiments. MTMP has been used in both scientific research and commercial applications since its discovery in the late 1970s. MTMP is a derivative of the piperazine family, which includes a wide range of compounds with various biological activities. MTMP has been used in numerous studies as a model compound for investigating the mechanism of action of other compounds, as well as for its own unique properties.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, such as “1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine”, have been found to exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial drugs.
Antiretroviral Activity
Thiazole derivatives have also been used in the development of antiretroviral drugs . For instance, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole derivatives have shown significant antifungal activity . They have been used in the development of antifungal drugs like Abafungin .
Anticancer Activity
Thiazole derivatives have been found to exhibit anticancer properties . Tiazofurin, an anticancer drug, contains a thiazole moiety . Additionally, certain synthesized compounds containing thiazole moieties have shown potent antioxidant and antimicrobial activities, which can be beneficial in cancer treatment .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . Their ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease, makes them promising candidates for the development of new Alzheimer’s drugs .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive properties . This makes them useful in the development of new antihypertensive drugs .
Antioxidant Activity
Thiazole derivatives have shown significant antioxidant activity . This property can be beneficial in the treatment of various diseases caused by oxidative stress .
Hepatoprotective Activity
Thiazole derivatives have been found to exhibit hepatoprotective properties . This makes them useful in the development of new drugs for the treatment of liver diseases .
Propriétés
IUPAC Name |
4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBJFMUAZJMOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




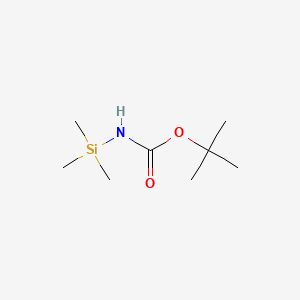
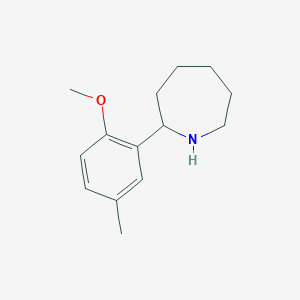
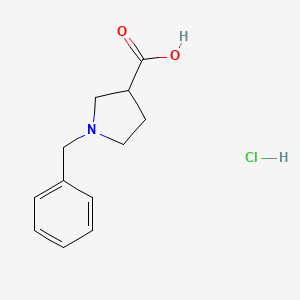
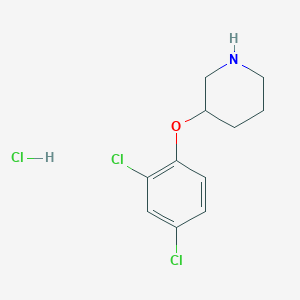
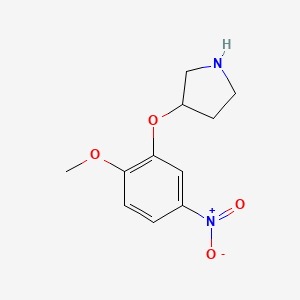
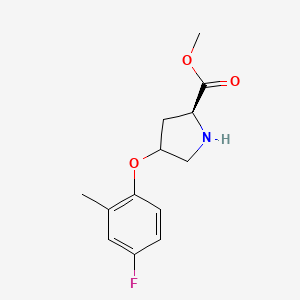
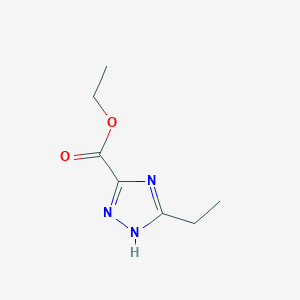
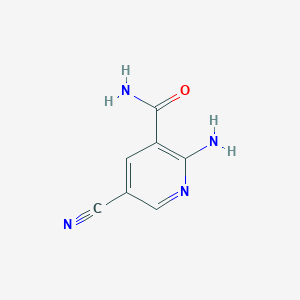
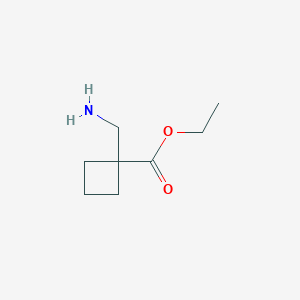
![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)
